

Technical Guide: 2-(4-Chlorophenyl)pyrrolidine (CAS 38944-14-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Chlorophenyl)pyrrolidine

Cat. No.: B1297074

[Get Quote](#)

Document ID: TIS-38944-14-8-2025 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience. **2-(4-Chlorophenyl)pyrrolidine** is a research chemical. All handling should be performed by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. The toxicological properties of this compound have not been fully investigated.

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, hazards, and primary application of **2-(4-Chlorophenyl)pyrrolidine** (CAS No. 38944-14-8). This compound is a substituted pyrrolidine derivative recognized primarily as a key intermediate and building block in medicinal chemistry.^[1] While it does not possess significant intrinsic biological activity itself, its structural motif is crucial for the synthesis of pharmacologically active molecules, particularly in the development of novel enzyme inhibitors. This guide consolidates available data on its physical and chemical properties, summarizes known hazards based on globally harmonized system (GHS) classifications, and elucidates its role in the synthesis of autotaxin inhibitors, which modulate the lysophosphatidic acid (LPA) signaling pathway.

Notably, detailed, publicly available experimental protocols for the specific synthesis or analytical validation of **2-(4-Chlorophenyl)pyrrolidine** are scarce, likely due to its status as a commercial chemical intermediate. Similarly, quantitative toxicological data (e.g., LD50) have

not been determined.^[2] This guide therefore also discusses general methodologies applicable to this class of compounds.

Chemical and Physical Properties

2-(4-Chlorophenyl)pyrrolidine is a solid at room temperature, appearing as a white to off-white crystalline powder.^[1] Its structure consists of a pyrrolidine ring attached at the 2-position to a 4-chlorophenyl group.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	38944-14-8	[2][3][4][5]
Molecular Formula	C ₁₀ H ₁₂ ClN	[1][5]
Molecular Weight	181.66 g/mol	[1][6]
IUPAC Name	2-(4-chlorophenyl)pyrrolidine	[6]
Synonyms	4-(Pyrrolidin-2-yl)chlorobenzene, 2-(p-Chlorophenyl)pyrrolidine	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	34 °C	ChemicalBook
Boiling Point	130-132 °C (at 15 Torr)	ChemicalBook
Density	1.129 ± 0.06 g/cm ³ (Predicted)	ChemicalBook
pKa	9.96 ± 0.10 (Predicted)	ChemicalBook

Hazards and Toxicological Profile

The primary source of hazard information comes from Safety Data Sheets (SDS) provided by chemical suppliers. The compound is classified as hazardous under the Globally Harmonized

System (GHS). To the best of current knowledge, the detailed toxicological properties of this product have not been fully investigated or determined.[2]

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Source(s)
Acute Toxicity, Oral	4	H302: Harmful if swallowed	[4][6]
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[4][5][6]
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation	[4][5][6]
Specific Target Organ Toxicity, Single Exposure	3	H335: May cause respiratory irritation	[4][5][6]

Pictograms:

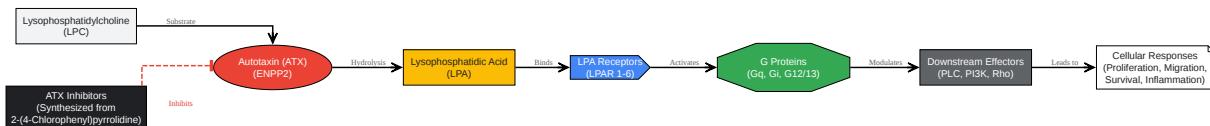
Signal Word: Warning[4][5][6]

Precautionary Statements (Summary):

- Prevention (P261, P264, P270, P271, P280): Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[4][6]
- Response (P301+P317, P302+P352, P304+P340, P305+P351+P338): If swallowed: Get medical help. If on skin: Wash with plenty of soap and water. If inhaled: Remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

- Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][6]
- Disposal (P501): Dispose of contents/container in accordance with local regulations.[4]

Quantitative Toxicology: No published experimental data for LD50 (oral, dermal) or LC50 (inhalation) for CAS 38944-14-8 were found during the literature review.


Biological Activity and Role in Drug Discovery

Role as a Synthetic Intermediate

2-(4-Chlorophenyl)pyrrolidine is primarily utilized as a versatile building block in the synthesis of more complex molecules for pharmaceutical development.[1] Its pyrrolidine core and reactive secondary amine make it suitable for incorporation into larger scaffolds. A significant application is in the creation of autotaxin (ATX) inhibitors, which are being investigated for various therapeutic areas, including fibrosis, inflammation, and cancer.[7]

The Autotaxin-LPA Signaling Pathway

Derivatives synthesized from **2-(4-Chlorophenyl)pyrrolidine** have been designed to target autotaxin (ATX), a secreted enzyme with lysophospholipase D (lysoPLD) activity. ATX is the primary producer of lysophosphatidic acid (LPA) in the extracellular space by hydrolyzing lysophosphatidylcholine (LPC). LPA is a potent signaling lipid that interacts with a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA_R1-6), to initiate a cascade of downstream cellular responses. These responses include cell proliferation, survival, migration, and cytokine production, which are implicated in numerous pathological processes. By inhibiting ATX, the production of LPA is reduced, thereby downregulating the entire signaling axis.

[Click to download full resolution via product page](#)

Fig. 1: The Autotaxin-LPA signaling pathway and the role of ATX inhibitors.

Methodologies and Protocols

Note: Specific, validated experimental protocols for the synthesis and analysis of **2-(4-Chlorophenyl)pyrrolidine** (CAS 38944-14-8) are not readily available in peer-reviewed literature. The following sections describe general, representative methodologies for the synthesis of substituted pyrrolidines and the analytical techniques used for their characterization. These are intended to be illustrative rather than direct protocols for the target compound.

General Synthetic Approaches

The synthesis of 2-aryl-substituted pyrrolidines can be achieved through several established organic chemistry routes. A common strategy involves the cyclization of a linear precursor containing the necessary carbon and nitrogen atoms.

One plausible, though unverified for this specific compound, synthetic route could involve the reaction of 1-(4-chlorophenyl)-4-halobutan-1-one with ammonia or a protected amine, followed by reductive amination or cyclization. Another general approach is the [3+2] cycloaddition of an azomethine ylide with an appropriate alkene.

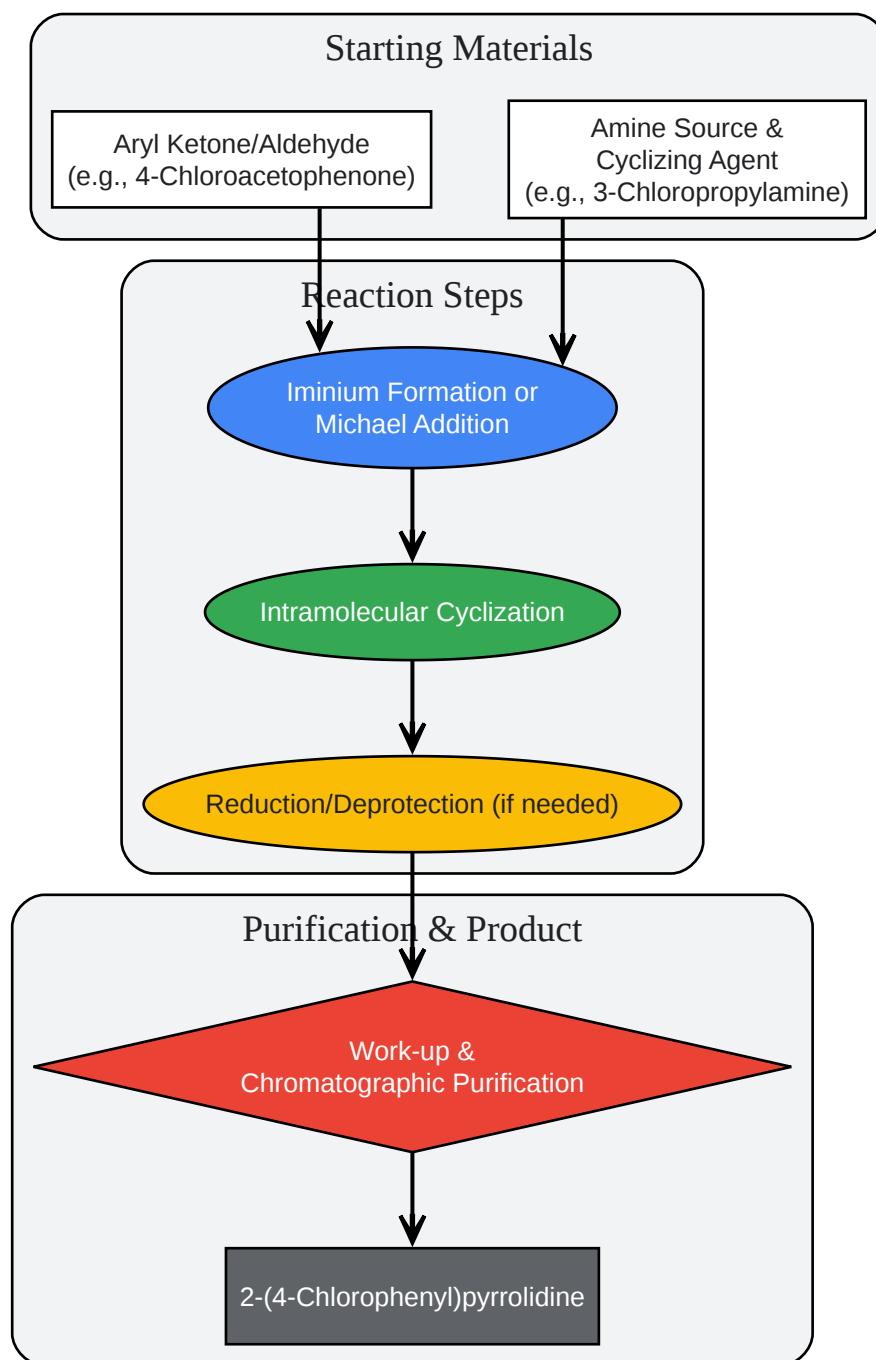

[Click to download full resolution via product page](#)

Fig. 2: A generalized workflow for the synthesis of 2-aryl-pyrrolidines.

General Analytical Protocols

Characterization and quality control of **2-(4-Chlorophenyl)pyrrolidine** would typically involve a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of chemical intermediates. While a validated method for this specific compound is not published, a typical method for a related compound can serve as a starting point for method development.

Illustrative Chromatographic Conditions (based on similar compounds):

- Instrumentation: HPLC system with a Diode Array or UV-Vis Detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water, often with an additive like 0.1% formic acid or a phosphate buffer to ensure consistent peak shape.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 225 nm (or as determined by UV scan).
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water) to a concentration of approximately 0.5-1.0 mg/mL.

Validation Parameters (ICH Guidelines): Any developed method would require validation for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are essential for confirming the chemical structure. The proton NMR would show characteristic signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the pyrrolidine ring, with specific chemical shifts and coupling patterns confirming their connectivity.
- Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), would be used to confirm the molecular weight. The mass spectrum would show a

molecular ion peak (M^+) and a characteristic isotopic pattern ($M+2$) due to the presence of the chlorine atom.[\[6\]](#)

Conclusion

2-(4-Chlorophenyl)pyrrolidine (CAS 38944-14-8) is a valuable chemical intermediate with well-defined physical properties and clear hazard classifications. Its primary significance in the scientific community lies in its role as a precursor for the synthesis of potent autotaxin inhibitors, which have therapeutic potential in a range of diseases driven by the LPA signaling pathway. While comprehensive experimental and toxicological data for the compound itself are not publicly available, the information gathered provides a robust foundation for its safe handling and effective use in research and development settings. Future public research detailing specific synthetic and analytical protocols would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine, 1-[4-(4-chlorophenyl)-3-phenyl-2-butenyl]- [webbook.nist.gov]
- 2. 2-(4-Chlorophenyl)pyrrolidine | C10H12ClN | CID 592391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of five pyrrolidinyl substituted cathinones and the collision-induced dissociation of electrospray-generated pyrrolidinyl substituted cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Guide: 2-(4-Chlorophenyl)pyrrolidine (CAS 38944-14-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297074#cas-number-38944-14-8-properties-and-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com